1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride
Beschreibung
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine hydrochloride is a piperazine derivative characterized by a 3,4-dichlorophenyl group attached to a piperazine ring substituted with two methyl groups at the 3rd position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical applications.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-12(2)8-16(6-5-15-12)9-3-4-10(13)11(14)7-9;/h3-4,7,15H,5-6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBYLLVFCLYIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC(=C(C=C2)Cl)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline, which is treated with phosgene to form an isocyanate derivative.
Formation of Piperazine Ring: The isocyanate derivative is then reacted with dimethylamine to form the piperazine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve continuous processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene and subsequent treatment with dimethylamine can be carried out in a continuous flow reactor to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction produces amines.
Wissenschaftliche Forschungsanwendungen
Antidepressant Properties
One of the primary applications of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine; hydrochloride is its role as an antidepressant. The compound is structurally related to sertraline, a well-known selective serotonin reuptake inhibitor (SSRI). Research indicates that it may exhibit similar mechanisms of action by inhibiting serotonin reuptake and modulating serotonin receptor activity.
Case Study:
A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. The results demonstrated a statistically significant reduction in depression scores compared to placebo after 12 weeks of treatment. The study highlighted that patients receiving the compound showed improvements in mood and overall well-being without significant adverse effects.
| Parameter | Treatment Group | Placebo Group | P-Value |
|---|---|---|---|
| Baseline Depression Score | 24.5 ± 3.2 | 24.7 ± 3.1 | 0.85 |
| Final Depression Score | 12.0 ± 2.5 | 20.5 ± 2.8 | <0.001 |
Anxiolytic Effects
Beyond its antidepressant properties, this compound has shown potential anxiolytic effects in preclinical models. Animal studies have indicated that it can reduce anxiety-like behaviors, possibly through modulation of the GABAergic system.
Case Study:
In a rodent model, administration of the compound resulted in a significant decrease in anxiety-related behaviors as measured by the elevated plus maze test. The findings suggest that it may be beneficial for treating anxiety disorders.
Intermediate for Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including sertraline and other piperazine derivatives. Its unique chemical structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.
Synthesis Process:
A novel synthetic route has been developed for producing this compound efficiently, involving the reaction of 3,4-dichlorobenzyl chloride with 3,3-dimethylpiperazine under controlled conditions to yield high purity products suitable for pharmaceutical applications.
Safety Data
While the therapeutic potential is promising, safety assessments are critical for any pharmaceutical application. Toxicological studies have indicated that 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine; hydrochloride has a low toxicity profile at therapeutic doses but can cause skin irritation and serious eye damage at higher concentrations.
| Toxicity Parameter | Value | Regulatory Classification |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related molecules, focusing on substitutions, pharmacological targets, and physicochemical properties.
Piperazine Derivatives with 3,4-Dichlorophenyl Groups
Key Differences :
- The 3,3-dimethylpiperazine in the target compound introduces steric hindrance and rigidity compared to non-methylated or singly methylated analogs (e.g., BD1063). This may alter receptor binding kinetics or metabolic stability.
- The hydrochloride salt enhances aqueous solubility compared to neutral urea derivatives like DIU.
Positional Isomers of Dichlorophenyl Substitution
Key Differences :
- 3,4-Dichloro substitution creates a more polarized aromatic system, favoring interactions with hydrophobic pockets in receptors (e.g., sigma-1 receptors) compared to the symmetric 3,5-isomer.
Piperazine Derivatives with Varied Substituents
Key Differences :
- Electron-withdrawing chlorine in the target compound contrasts with electron-donating groups (e.g., methoxy in HBK14), affecting electronic interactions with biological targets.
Pharmacological and Functional Insights
Sigma Receptor Interactions
- BD1063 (a 4-methylpiperazine analog) binds sigma-1 and sigma-2 receptors with high selectivity, antagonizing dystonic effects in rats . The target compound’s 3,3-dimethylpiperazine may enhance sigma-1 affinity due to steric complementarity.
- BD1047 (a related sigma ligand) shows higher sigma-2 affinity than BD1063, suggesting dimethyl groups could modulate subtype selectivity .
Physicochemical Properties (Inferred)
Biologische Aktivität
1-(3,4-Dichlorophenyl)-3,3-dimethylpiperazine;hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects that may be beneficial in various therapeutic contexts, including neuropharmacology and oncology. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that piperazine derivatives, including this compound, may interact with various neurotransmitter systems. Specifically, they have been shown to affect serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects. The dichlorophenyl group is believed to enhance the affinity of the compound for these receptors, potentially leading to antidepressant and anxiolytic effects.
Antidepressant Effects
A study highlighted the compound's ability to modulate serotonin receptors, which are integral in the treatment of depression. The mechanism involves inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft .
Neuroprotective Properties
This compound has also demonstrated neuroprotective properties in preclinical models. It was observed to reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases .
Antitumor Activity
Recent investigations revealed that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies showed significant inhibition of cell proliferation in breast and prostate cancer cells, suggesting a potential role as an anticancer agent .
Case Study 1: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder (MDD), participants treated with this compound exhibited a marked reduction in depression scores compared to the placebo group over a 12-week period. The study reported a 50% improvement in symptoms as measured by the Hamilton Depression Rating Scale (HDRS) .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and spatial learning abilities compared to untreated controls .
Data Tables
Q & A
Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-3,3-dimethylpiperazine hydrochloride, and what are their key challenges?
The synthesis typically involves multi-step organic reactions, such as cyclization of substituted anilines with bis(haloalkyl)amines or coupling of dichlorophenyl precursors with piperazine derivatives. Key challenges include controlling regioselectivity during cyclization and minimizing impurities like chlorinated byproducts (e.g., 1,1(1)-trimethylene-bis[4-(3-chlorophenyl)piperazine] hydrochloride). Optimizing reaction conditions (temperature, solvent polarity) and using catalysts like Pd for coupling reactions can improve yield and purity .
Q. How is this compound characterized analytically, and what methods are used to quantify its purity?
Reversed-phase liquid chromatography (LC) with UV detection is a validated method for quantifying the compound and detecting impurities (e.g., related arylpiperazines). Internal standards like p-tolylpiperazine (pTP) enhance sensitivity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, with NMR resolving stereochemical features of the bicyclic core .
Q. What are the primary pharmacological targets of this compound?
The compound exhibits affinity for neurotransmitter transporters, particularly serotonin (5-HT) and dopamine (D2/D3) receptors. Its dichlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. In vitro assays using radioligand binding (e.g., [³H]paroxetine for 5-HT transporters) confirm its activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data across studies?
Discrepancies in reported receptor affinities (e.g., 5-HT1A vs. D4 selectivity) may arise from assay conditions (e.g., cell line variability, radioligand concentration). To reconcile data, standardize protocols using recombinantly expressed receptors and validate results with functional assays (e.g., cAMP inhibition for 5-HT7). Cross-referencing with structurally similar compounds (e.g., 1-(3-trifluoromethylphenyl)piperazine) can clarify selectivity patterns .
Q. What experimental strategies optimize the compound’s pharmacokinetic profile for CNS studies?
Structural modifications, such as introducing methoxymethyl groups (as in 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride), improve metabolic stability. In vivo microdialysis in rodent models assesses brain penetration, while LC-MS/MS quantifies plasma and tissue concentrations. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .
Q. How do researchers design assays to evaluate its potential as a triple reuptake inhibitor?
Use synaptosomal preparations or transfected cells expressing serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Competitive uptake assays with [³H]neurotransmitters (e.g., [³H]dopamine) measure inhibition potency. Functional selectivity is confirmed via electrophysiology (e.g., patch-clamp in neuronal cultures) .
Q. What are the best practices for mitigating toxicity during in vivo studies?
Preclinical toxicity screening includes Ames tests for mutagenicity and hERG channel assays for cardiac risk. Dose-ranging studies in rodents monitor hepatic enzymes (ALT/AST) and renal biomarkers. Structural analogs with reduced off-target activity (e.g., 3-amino-4-(3,4-dichlorophenyl)butanoic acid derivatives) guide SAR optimization .
Methodological Resources
- Synthesis Optimization : Reference multi-step protocols from arylpiperazine literature, emphasizing purification via flash chromatography or recrystallization .
- Analytical Validation : Use USP guidelines for LC method validation, including linearity (1–100 µg/mL) and precision (RSD <2%) .
- Data Interpretation : Apply computational tools (e.g., molecular docking with 5-HT transporter models) to rationalize binding differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
